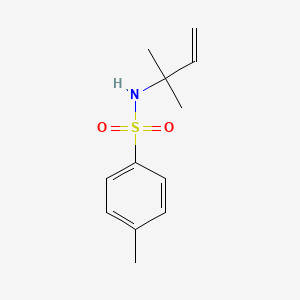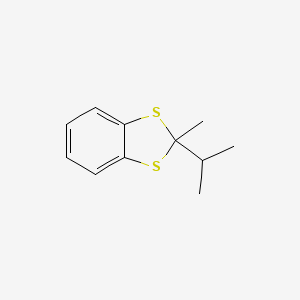
5-Benzyl-2,2,6-trimethyl-2H,4H-1,3-dioxin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzyl-2,2,6-trimethyl-2H,4H-1,3-dioxin-4-one is a chemical compound known for its unique structure and reactivity It belongs to the class of dioxinones, which are characterized by a dioxin ring fused with other functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2,2,6-trimethyl-2H,4H-1,3-dioxin-4-one typically involves the reaction of diketene with benzyl alcohol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the dioxinone ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and efficiency. The reaction parameters are closely monitored, and advanced purification techniques, such as distillation and crystallization, are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Benzyl-2,2,6-trimethyl-2H,4H-1,3-dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the dioxinone ring into more reduced forms, such as alcohols.
Substitution: The benzyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the dioxinone ring .
Major Products Formed
The major products formed from these reactions include benzyl-substituted ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-Benzyl-2,2,6-trimethyl-2H,4H-1,3-dioxin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Benzyl-2,2,6-trimethyl-2H,4H-1,3-dioxin-4-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity. The specific pathways involved depend on the context of its use and the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: A closely related compound with similar reactivity but lacking the benzyl group.
2-Benzyl-4,4,6-trimethyl-5,6-dihydro-1,3(4H)-oxazine: Another compound with a similar structure but different functional groups.
Uniqueness
This structural feature allows for specific interactions and reactions that are not possible with other similar compounds .
Propriétés
Numéro CAS |
87769-41-3 |
|---|---|
Formule moléculaire |
C14H16O3 |
Poids moléculaire |
232.27 g/mol |
Nom IUPAC |
5-benzyl-2,2,6-trimethyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C14H16O3/c1-10-12(9-11-7-5-4-6-8-11)13(15)17-14(2,3)16-10/h4-8H,9H2,1-3H3 |
Clé InChI |
JMRFQMZJTNELTI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)OC(O1)(C)C)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[8.2.2]tetradec-10-ene](/img/structure/B14390956.png)
![2,2,9-Trimethyl-3,4-dihydro-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14390959.png)


![N-[(Benzyloxy)carbonyl]-3,5-dibromo-L-tyrosyl-D-threonine](/img/structure/B14390992.png)






![(2S,3S)-2,3-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14391052.png)
![4-Methyldihydro-6H-pyrazolo[1,2-a][1,2,4]triazine-1,3(2H,4H)-dione](/img/structure/B14391059.png)

